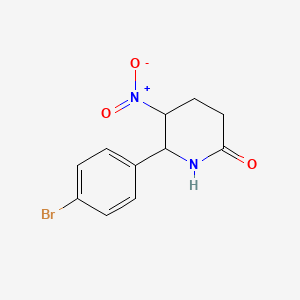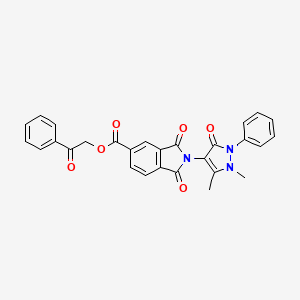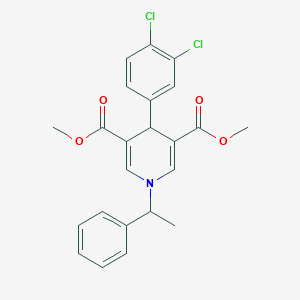![molecular formula C26H22Cl2N2O4 B3932289 2-({1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3932289.png)
2-({1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
説明
The compound is a complex organic molecule with multiple functional groups, including a piperidine ring, a dichlorophenoxy group, and a benzoisoquinoline dione group . These functional groups suggest that the compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a large number of atoms. Detailed structural analysis would typically involve techniques such as NMR spectroscopy .将来の方向性
作用機序
Target of Action
The primary target of this compound is the c-Met kinase . c-Met is a receptor tyrosine kinase involved in cellular processes that lead to the development and progression of cancer .
Mode of Action
The compound interacts with its target, c-Met kinase, by binding to Met1160 from the hinge region . This interaction inhibits the kinase activity of c-Met, disrupting its role in cancer progression .
Biochemical Pathways
The inhibition of c-Met kinase affects several signaling pathways involved in embryonic development, tissue regeneration, and damage repair under normal physiological conditions . Deregulation of the HGF/c-Met pathway has been reported in several cancers .
Result of Action
The compound has shown moderate-to-good antiproliferative activity against MCF-7 and A549 cancer cell lines . It also exerts antimigratory activity on both cell lines . This suggests that the compound could potentially inhibit growth and migration in certain types of cancer cells .
生化学分析
Biochemical Properties
2-({1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in cellular processes leading to cancer development and progression . The interaction with c-Met kinase involves binding to the hinge region of Met1160, which leads to the inhibition of kinase activity and subsequent downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has demonstrated antiproliferative activity against cancer cell lines such as MCF-7 and A549 . It influences cell function by inhibiting cell growth and migration, as well as affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to exert long-term antiproliferative effects and antimigratory activity on MCF-7 and A549 cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the hinge region of c-Met kinase, leading to the inhibition of kinase activity . This inhibition prevents the autophosphorylation of the kinase domain, which is essential for the activation of several signaling pathways involved in cell proliferation and migration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound remains stable and retains its biological activity over extended periods . Long-term exposure to the compound in in vitro studies has demonstrated sustained antiproliferative and antimigratory effects on cancer cell lines . Additionally, the compound’s stability and degradation profile have been characterized, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antiproliferative and antimigratory effects . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage . Threshold effects have also been observed, indicating that a minimum effective dose is required to achieve the desired biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and degradation . For instance, the presence of α-ketoglutarate acid in the medium has been shown to enhance the degradation of the compound by certain microorganisms . The metabolic pathways of the compound also involve the formation of various metabolites, which may contribute to its overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Studies have shown that the compound is taken up by cells through carrier-mediated influx mechanisms . Once inside the cells, the compound is distributed to various cellular compartments, where it exerts its biological effects . The distribution of the compound is influenced by factors such as its chemical properties and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been shown to localize to specific cellular compartments, such as the cytoplasm and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action . The subcellular localization of the compound is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .
特性
IUPAC Name |
2-[[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2N2O4/c27-18-7-8-22(21(28)13-18)34-15-23(31)29-11-9-16(10-12-29)14-30-25(32)19-5-1-3-17-4-2-6-20(24(17)19)26(30)33/h1-8,13,16H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJMJKAMMFDDTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)COC5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-{2-[(4-methoxyphenyl)amino]-2-phenylethyl}benzenesulfonamide](/img/structure/B3932221.png)

![methyl [1-hydroxy-2-(4-methoxybenzyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]acetate](/img/structure/B3932227.png)

![2-methyl-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3932251.png)


![ethyl {3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3932278.png)
![methyl 4-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B3932285.png)

![5-[(2-methylbenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3932303.png)
![N-{4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B3932304.png)
